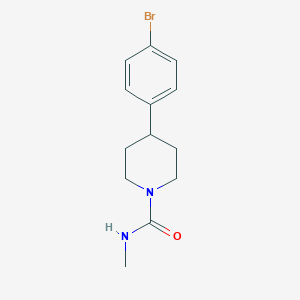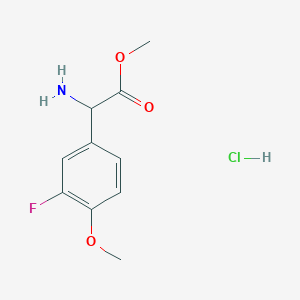
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a glycine methyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials.
Automated systems: For precise control of reaction parameters.
Purification techniques: Such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: De-fluorinated compounds.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-methoxyphenylboronic Acid
- 4-Fluoro-3-methoxyphenylboronic Acid
- 3-Fluoro-4-methoxyphenylboronic Acid
Comparison:
- Uniqueness: The presence of the glycine methyl ester moiety in 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride distinguishes it from other similar compounds. This moiety imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H13ClFNO3 |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
Clé InChI |
BHVRAPDYYAVEGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(=O)OC)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)

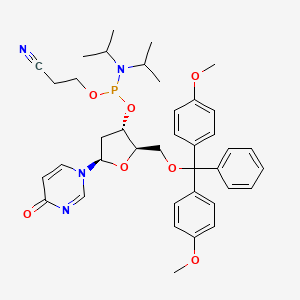
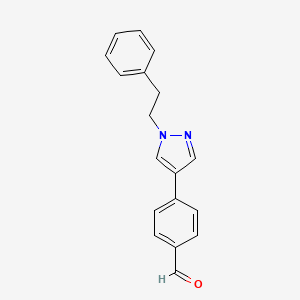
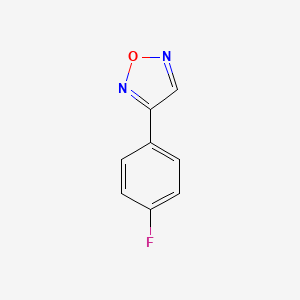
![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)

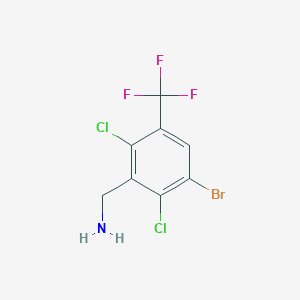
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
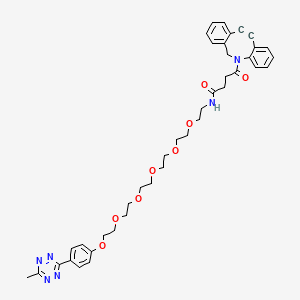
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)

